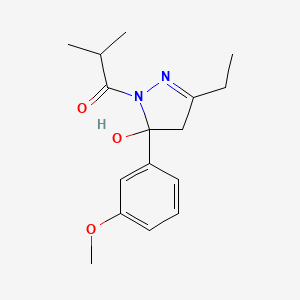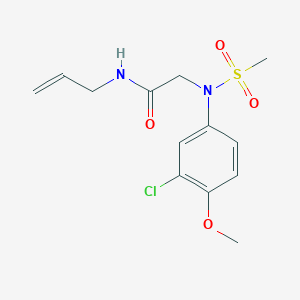![molecular formula C17H23Cl2NO5 B5131681 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in a wide range of physiological and pathological processes, including pain perception, neuroprotection, and addiction. As such, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has the potential to be a valuable tool for investigating the role of the sigma-1 receptor in these processes.
作用机制
The mechanism of action of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate is related to its ability to selectively block the activity of the sigma-1 receptor. The sigma-1 receptor is a protein found in the central nervous system that has been implicated in a wide range of physiological and pathological processes. By blocking the activity of this receptor, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate can modulate the activity of various signaling pathways and cellular processes that are regulated by the sigma-1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate are related to its ability to selectively block the activity of the sigma-1 receptor. This receptor has been implicated in a wide range of physiological and pathological processes, including pain perception, neuroprotection, and addiction. By blocking the activity of this receptor, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate can modulate the activity of these processes.
实验室实验的优点和局限性
The advantages of using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in lab experiments include its selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor's activity. Additionally, this compound has been extensively studied and characterized in the scientific literature, which makes it a well-established tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes.
The limitations of using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in lab experiments include its potential off-target effects, which could interfere with the interpretation of experimental results. Additionally, this compound may not be suitable for all experimental models, depending on the specific research question being addressed.
未来方向
There are several future directions for research involving 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate. One potential direction is to further investigate the role of the sigma-1 receptor in addiction and substance abuse. This could involve using this compound in animal models of addiction to investigate the underlying mechanisms of addiction and potential therapeutic targets.
Another potential direction is to investigate the role of the sigma-1 receptor in neuroprotection and neurodegenerative diseases. This could involve using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in animal models of neurodegenerative diseases to investigate the potential neuroprotective effects of sigma-1 receptor modulation.
Finally, there is potential for the development of new sigma-1 receptor modulators based on the structure of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate. By modifying the structure of this compound, it may be possible to develop new compounds with improved selectivity and efficacy for the sigma-1 receptor.
合成方法
The synthesis of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been described in the scientific literature. The compound can be prepared by reacting 2,4-dichloro-6-methylphenol with propargyl bromide to form 3-(2,4-dichloro-6-methylphenoxy)propyne. This intermediate can then be reacted with piperidine to form 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine. Finally, this compound can be reacted with oxalic acid to form the oxalate salt of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine.
科学研究应用
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been used in a variety of scientific studies to investigate the role of the sigma-1 receptor in various physiological and pathological processes. For example, this compound has been used to study the involvement of the sigma-1 receptor in neuropathic pain, depression, and addiction. In these studies, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been shown to be a selective antagonist of the sigma-1 receptor, and has been used to block the activity of this receptor in various experimental models.
属性
IUPAC Name |
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)11-14(17)15(12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMAADVJOREMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCCCC2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)


![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![3-[(4-chlorobenzyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5131662.png)
![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)
